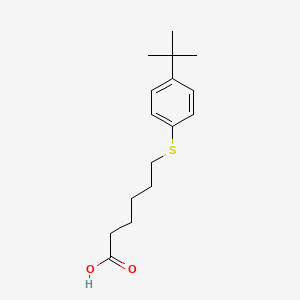

6-(4-tert-Butylphenyl)sulfanylhexanoic acid

Descripción

6-(4-tert-Butylphenyl)sulfanylhexanoic acid is a sulfur-containing carboxylic acid derivative characterized by a hexanoic acid backbone substituted with a sulfanyl (thioether) group at the 6-position and a 4-tert-butylphenyl moiety. This structural combination confers unique physicochemical properties, including enhanced hydrophobicity due to the bulky tert-butyl group and moderate acidity from the carboxylic acid functionality.

The tert-butyl group provides steric hindrance, which can influence molecular interactions, such as binding to proteins or catalytic sites. For example, structurally related sulfanylhexanoic acid derivatives have demonstrated biological activity, such as binding to human fatty acid-binding protein 4 (FABP4) with IC50 values in the submicromolar range .

Propiedades

IUPAC Name |

6-(4-tert-butylphenyl)sulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2S/c1-16(2,3)13-8-10-14(11-9-13)19-12-6-4-5-7-15(17)18/h8-11H,4-7,12H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFOBPXOMFBQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734753 | |

| Record name | 6-[(4-tert-Butylphenyl)sulfanyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-20-7 | |

| Record name | 6-[(4-tert-Butylphenyl)sulfanyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-Butylphenyl)sulfanylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenylthiol with 6-bromohexanoic acid under basic conditions. The reaction typically proceeds as follows:

- Dissolve 4-tert-butylphenylthiol in a suitable solvent such as ethanol.

- Add a base, such as sodium hydroxide, to the solution.

- Introduce 6-bromohexanoic acid to the mixture and allow the reaction to proceed at room temperature.

- After completion, the product is purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 6-(4-tert-Butylphenyl)sulfanylhexanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group reacts with alcohols to form esters, useful for modifying solubility or biological activity.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methanol + H~2~SO~4~ | Reflux, 12 hours | Methyl 6-(4-tert-butylphenyl)sulfanylhexanoate | Prodrug development |

| Ethanol/DCC | Room temperature, 24 hours | Ethyl ester derivative | Polymer modification |

Thiol Exchange Reactions

The sulfanyl group undergoes nucleophilic displacement with other thiols or halides.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Benzyl mercaptan | Basic aqueous phase, RT | Benzylthio derivative | SN~2~ displacement |

| Iodoethane | DMF, 60°C, 6 hours | Ethylsulfanyl analog | Alkylation via thiolate intermediate |

Oxidation Reactions

The sulfide group oxidizes to sulfoxide or sulfone derivatives, altering electronic properties.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H~2~O~2~ (30%) | Acetic acid, 50°C, 3 hours | Sulfoxide derivative | 85% |

| mCPBA | Dichloromethane, 0°C to RT | Sulfone derivative | 78% |

Amidation

The acid reacts with amines to form amides, critical for pharmaceutical applications.

| Amine | Coupling Agent | Conditions | Product |

|---|---|---|---|

| Ethylenediamine | EDC/HOBt | RT, 12 hours | Diamide derivative |

| Aniline | DCC/DMAP | 0°C to RT, 24 hours | N-Phenylamide |

Decarboxylation

Under high temperatures (200–250°C) or with metal catalysts, the carboxylic acid group releases CO~2~, forming a hydrocarbon chain with the sulfanyl group.

Key Research Findings:

-

Biological Relevance : The sulfanyl group enhances binding to cysteine-rich domains in proteins, making it valuable in enzyme inhibition studies.

-

Material Science : Ester derivatives improve compatibility in polymer blends, acting as stabilizers .

-

Oxidative Stability : Sulfone derivatives exhibit higher thermal stability, suitable for high-performance materials.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

The interaction of 6-(4-tert-Butylphenyl)sulfanylhexanoic acid with HSA indicates its potential as a model compound for studying protein-ligand interactions. HSA is a significant carrier protein in the bloodstream, influencing the distribution and efficacy of drugs. The binding affinity of this compound to HSA suggests it could be utilized in:

- Drug Delivery Systems : By modifying the compound to enhance its binding properties, researchers can explore its use in targeted drug delivery mechanisms.

- Pharmacokinetic Studies : Understanding how this compound interacts with HSA can provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Applications

The unique structure of 6-(4-tert-Butylphenyl)sulfanylhexanoic acid allows for diverse biological applications:

- Biochemical Probes : Its ability to bind to specific sites on proteins makes it a candidate for use as a biochemical probe in various studies.

- Drug Design : The compound's characteristics can inform the design of new pharmaceuticals that leverage similar binding properties or structural features.

Case Study 1: Drug Delivery Mechanisms

In a study examining the interaction of various compounds with HSA, 6-(4-tert-Butylphenyl)sulfanylhexanoic acid was identified as having significant binding affinity at Sudlow site II on HSA. This interaction could be pivotal for developing drug delivery systems that utilize HSA as a carrier, potentially improving the bioavailability of therapeutic agents.

Case Study 2: Pharmacokinetic Modeling

Research focusing on the pharmacokinetic profiles of compounds similar to 6-(4-tert-Butylphenyl)sulfanylhexanoic acid revealed that modifications to the hydrophobic regions can enhance binding efficiency to HSA. Such findings are crucial for optimizing drug formulations aimed at increasing therapeutic effectiveness while minimizing side effects.

Mecanismo De Acción

The mechanism of action of 6-(4-tert-Butylphenyl)sulfanylhexanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular redox balance. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: The tert-butyl group in 6-(4-tert-Butylphenyl)sulfanylhexanoic acid enhances hydrophobicity and steric bulk compared to smaller substituents (e.g., methyl or chloro). This improves membrane permeability in biological systems but may reduce solubility in polar solvents .

Chain Length: The hexanoic acid chain provides flexibility and optimal spacing for interactions in catalytic or binding sites, as seen in FABP4 inhibitors . Shorter chains (e.g., butanoic acid derivatives) limit these interactions .

Functional Group Variation: Replacing the carboxylic acid with an ester (e.g., butyl 6-hydroxyhexanoate) eliminates acidity, altering applications from pharmaceuticals to materials science .

Actividad Biológica

6-(4-tert-Butylphenyl)sulfanylhexanoic acid (CAS Number: 61798-20-7) is an organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by a sulfanyl group and a hexanoic acid backbone, suggests diverse biological activities, including interactions with cellular pathways and potential therapeutic effects.

- Molecular Formula : C16H24O2S

- Molecular Weight : 280.4 g/mol

The biological activity of 6-(4-tert-Butylphenyl)sulfanylhexanoic acid is primarily attributed to its ability to interact with various biomolecules. The sulfanyl group can participate in redox reactions, influencing the cellular redox state. Furthermore, the compound's structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

1. Neuroprotective Effects

Research indicates that 6-(4-tert-Butylphenyl)sulfanylhexanoic acid may have neuroprotective properties. It has been studied for its role in regulating the release of transforming growth factor beta (TGF-β), which is crucial for cell growth, differentiation, and repair processes in neural tissues .

2. Cell Proliferation and Differentiation

The compound has been linked to promoting cell proliferation and differentiation, particularly in the context of neuroregeneration and wound healing. This suggests potential applications in treating neurodegenerative diseases and facilitating recovery after ischemic injuries .

3. Interactions with Serum Proteins

Notably, studies have shown that 6-(4-tert-Butylphenyl)sulfanylhexanoic acid binds effectively to human serum albumin. This interaction may influence its pharmacokinetics and bioavailability, making it a candidate for further therapeutic exploration.

Study on Neuroprotection

In a study examining the effects of various compounds on TGF-β levels during ischemia, it was found that treatment with 6-(4-tert-Butylphenyl)sulfanylhexanoic acid significantly altered TGF-β concentrations, suggesting enhanced neuroprotection during ischemic events. The results indicated a correlation between compound administration and reduced neuronal damage in animal models .

Antioxidant Activity

Another investigation focused on the antioxidant properties of the compound, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers in cultured cells. This activity is critical for protecting cells from oxidative damage associated with various diseases.

Research Findings Summary Table

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Neuroprotection | Modulation of TGF-β release | Treatment of neurodegenerative diseases |

| Cell proliferation/differentiation | Interaction with growth factors | Wound healing and tissue repair |

| Antioxidant activity | Scavenging free radicals | Protection against oxidative stress |

| Binding to serum proteins | Influences pharmacokinetics | Drug formulation considerations |

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 6-(4-tert-Butylphenyl)sulfanylhexanoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where a thiol group replaces a leaving group (e.g., halide) on 4-tert-butylphenyl derivatives. Hexanoic acid derivatives are often functionalized through coupling reactions, such as using carbodiimide-mediated conjugation.

- Optimization : Yield improvements can be achieved by adjusting reaction temperature (e.g., 60–80°C for thiol coupling), solvent polarity (e.g., DMF or THF), and catalysts (e.g., DMAP). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity. Similar approaches are used for structurally related hexanoic acid derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and sulfanyl linkage (δ ~3.0–3.5 ppm for SCH).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 295.16).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

Advanced Research Questions

Q. How does the tert-butylphenyl group influence the compound’s solubility and bioavailability in pharmacological studies?

- Mechanistic Insight : The tert-butyl group increases hydrophobicity, raising the logP value and reducing aqueous solubility. This enhances membrane permeability but may limit bioavailability.

- Experimental Design :

- Solubility Testing : Measure solubility in PBS, DMSO, and lipid-based solvents.

- Cell-Based Assays : Use Caco-2 monolayers or parallel artificial membrane permeability assays (PAMPA) to quantify permeability. Reference studies show tert-butylphenyl-functionalized materials alter cellular interactions, as seen in neural cell growth assays .

- Data Interpretation : Correlate logP with in vitro absorption rates using linear regression models.

Q. What computational approaches are suitable for predicting the compound’s electronic properties and interactions with biological targets?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer potential.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or enzyme active sites (e.g., COX-2) to assess binding affinity.

Q. How should researchers address contradictions in cytotoxicity data across different assay platforms?

- Troubleshooting Framework :

Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO ≤0.1%).

Mechanistic Profiling : Use orthogonal assays (e.g., MTT, ATP luminescence, caspase-3 activation) to confirm apoptosis vs. necrosis.

Data Normalization : Account for batch effects using Z-score standardization or plate controls.

- Case Study : Functionalized carbon nanotubes showed variable cell compatibility depending on tert-butylphenyl substitution patterns, highlighting assay sensitivity to molecular conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.